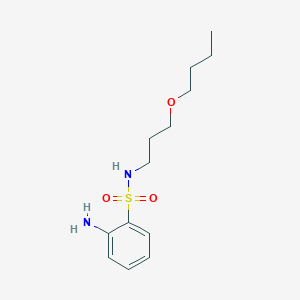
2-Amino-N-(3-butoxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(3-butoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C13H22N2O3S and a molecular weight of 286.39 g/mol . It is a benzenesulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-N-(3-butoxypropyl)benzenesulfonamide involves several steps. One common method includes the reaction of 2-aminobenzenesulfonamide with 3-butoxypropyl bromide under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Amino-N-(3-butoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the benzene ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-N-(3-butoxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-butoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, such as reducing intraocular pressure in glaucoma patients or inhibiting the growth of cancer cells.
Comparison with Similar Compounds
2-Amino-N-(3-butoxypropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 2-Amino-N-(3-methoxypropyl)benzenesulfonamide
- 2-Amino-N-(3-ethoxypropyl)benzenesulfonamide
- 2-Amino-N-(3-propoxypropyl)benzenesulfonamide
These compounds share similar chemical structures but differ in the length and type of the alkoxy group attached to the propyl chain. The uniqueness of this compound lies in its specific alkoxy group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
679000-55-6 |
|---|---|
Molecular Formula |
C13H22N2O3S |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
2-amino-N-(3-butoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H22N2O3S/c1-2-3-10-18-11-6-9-15-19(16,17)13-8-5-4-7-12(13)14/h4-5,7-8,15H,2-3,6,9-11,14H2,1H3 |
InChI Key |
IEZQPXRPZNGUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















